3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

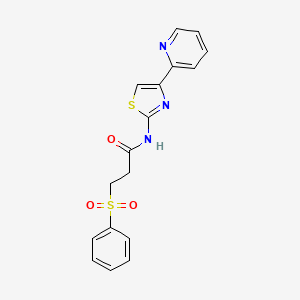

3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride is a synthetic compound . It is sold as a dietary supplement used for attention deficit-hyperactive disorder (ADHD), weight loss, improving athletic performance, and body building . It was originally used as a nasal decongestant .

Molecular Structure Analysis

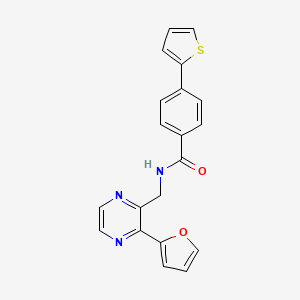

The molecular structure of 3,3-Dimethyl-1,3-azasilinan-1-amine;dihydrochloride is represented by the Inchi Code:1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H . The molecular weight of the compound is 217.21 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Conformational Studies

One notable study in the field of organosilicon chemistry is the synthesis and investigation of the conformational properties of 1,3-dimethyl-3-phenyl-1,3-azasilinane. Researchers synthesized dimethyl-3-phenyl-1,3-azasilinane and examined its conformational behavior through low-temperature NMR spectroscopy and quantum chemical calculations, revealing an equilibrium mixture of chair conformers and determining the barrier to ring inversion (Shainyan, Kirpichenko, Kleinpeter, & Russian Federation, 2012).

Chemical Reactions and Mechanisms

The chemistry of 3,3-dimethyl-1,3-azasilinan derivatives extends into various reaction mechanisms and product formations. For example, the reactivity of chloroiron(III) Schiff base complexes with superoxide ion in dimethyl sulfoxide was explored, leading to the formation of μ-oxo dimers, showcasing the diverse reactivity of compounds related to 3,3-dimethyl-1,3-azasilinan in the presence of superoxide ions (Matsushita, Kono, Nishino, & Shono, 1982).

Organosilicon-mediated Regioselective Acetylation

In carbohydrate chemistry, organosilicon-mediated regioselective acetylation has been demonstrated, where compounds similar to 3,3-dimethyl-1,3-azasilinan have been used to achieve high regioselectivity in protecting vicinal- and 1,3-diols. This method represents an innovative approach to carbohydrate modification, highlighting the versatility of organosilicon compounds in synthetic organic chemistry (Zhou, Ramström, & Dong, 2012).

Synthesis of Fluorescent pH Sensors

Another application is found in the development of fluorescent pH sensors, where a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye with a (p-dimethylamino)styryl group was synthesized. Upon protonation, this dye exhibited a dramatic increase in fluorescence intensity, demonstrating its potential as a pH probe (Jiang et al., 2015).

Library Generation through Alkylation and Ring Closure

Furthermore, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound related to 3,3-dimethyl-1,3-azasilinan, served as a versatile starting material in alkylation and ring closure reactions to generate a structurally diverse compound library. This demonstrates the utility of 3,3-dimethyl-1,3-azasilinan derivatives in synthetic strategies for creating new molecular architectures (Roman, 2013).

Safety and Hazards

1,3-DMAA, a related compound, is considered likely unsafe when taken by mouth . It might increase the chance of serious side effects such as rapid heartbeat, increased blood pressure, and increased risk of heart attack or stroke . There have been several reports of dangerous side effects including stroke, a condition called lactic acidosis, heart attack, liver injury, and death in people who have taken 1,3-DMAA .

Eigenschaften

IUPAC Name |

3,3-dimethyl-1,3-azasilinan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2Si.2ClH/c1-9(2)5-3-4-8(7)6-9;;/h3-7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCOYCRGXPOOMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCN(C1)N)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18Cl2N2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1,3-azasilinan-1-amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-ethylnicotinamide](/img/structure/B2919671.png)

![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-phenylcarbamate](/img/structure/B2919672.png)

![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-2,4-dimethoxyaniline](/img/structure/B2919677.png)

![2-[(3,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2919684.png)

![1-[5-(Aminomethyl)pyrimidin-2-yl]piperidin-2-one;hydrochloride](/img/structure/B2919688.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2919690.png)